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A comprehensive guide for researchers, scientists, and drug development professionals

detailing the differential expression of Lewis antigens across various tumor types. This report

synthesizes experimental data on Lewis antigen prevalence, prognostic significance, and the

underlying molecular pathways, providing a crucial resource for biomarker discovery and

targeted therapy development.

The aberrant expression of carbohydrate structures on the cell surface is a hallmark of

malignant transformation. Among these, the Lewis family of histo-blood group antigens,

including Lewis a (Le-a), Lewis b (Le-b), Lewis x (Le-x), and Lewis y (Le-y), along with their

sialylated counterparts like sialyl Lewis a (sLe-a) and sialyl Lewis x (sLe-x), are frequently

overexpressed in a variety of epithelial cancers. This altered glycosylation plays a pivotal role in

tumor progression, facilitating cell adhesion, proliferation, and metastasis.[1][2] Understanding

the comparative expression patterns of these antigens across different malignancies is

therefore critical for the development of novel diagnostic and therapeutic strategies.

Comparative Expression of Lewis Antigens in Different
Tumor Types
The expression of Lewis antigens is highly variable among different tumor types, and even

within the same cancer, it can differ based on the histological subtype and grade of malignancy.

Generally, a significant upregulation of these antigens is observed in cancerous tissues

compared to their normal counterparts.
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stage

RCC.[18]

Note: "-" indicates that specific quantitative data was not prominently available in the searched

literature.

Prognostic Significance of Lewis Antigen Expression
The expression levels of certain Lewis antigens have been shown to correlate with patient

prognosis. For instance, in non-small cell lung cancer, the co-expression of Lewis y and sialyl

Lewis antigens is associated with significantly shorter postoperative survival.[15] In breast

cancer, high expression of Lewis y/b is linked to high-grade tumors and decreased survival in

lymph node-negative patients.[13] Conversely, in rectal adenocarcinomas, positive expression

of Lewis y was found to predict a favorable prognosis, while Le-a and SPan-1 positivity

correlated with poor prognosis.[4] In pancreatic cancer, the Lewis antigen phenotype can

predict mortality, with the risk increasing in the order of Le(a+b-), Le(a-b+), and Le(a-b-).[8]

Experimental Protocols
The detection and quantification of Lewis antigen expression in tumors are primarily achieved

through immunohistochemistry (IHC) and flow cytometry.

Immunohistochemical (IHC) Detection of Lewis Antigens
Objective: To visualize the expression and localization of Lewis antigens in formalin-fixed,

paraffin-embedded (FFPE) tumor tissues.

Methodology:

Tissue Preparation: 5µm sections are cut from FFPE tumor blocks, deparaffinized in xylene,

and rehydrated through a graded series of ethanol.

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a

citrate buffer (pH 6.0) and heating in a microwave or pressure cooker.

Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-

specific antibody binding is blocked using a protein block solution (e.g., serum from the
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secondary antibody host species).

Primary Antibody Incubation: Slides are incubated with a primary monoclonal antibody

specific for the Lewis antigen of interest (e.g., anti-Le-y, anti-sLe-a) overnight at 4°C.

Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by

a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a

chromogen such as diaminobenzidine (DAB), resulting in a brown precipitate at the site of

antigen expression.

Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell

nuclei, dehydrated, and mounted with a coverslip.

Scoring: The percentage of positive tumor cells and the intensity of staining are evaluated to

generate an expression score.

FFPE Tissue Section Deparaffinization & Rehydration Antigen Retrieval Blocking Primary Antibody Incubation Secondary Antibody & Detection Counterstaining & Mounting Microscopic Analysis & Scoring
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Fig. 1: Immunohistochemistry workflow for Lewis antigen detection.

Flow Cytometric Analysis of Lewis Antigens
Objective: To quantify the expression of Lewis antigens on the surface of single cells from fresh

tumor tissue or cell lines.

Methodology:

Cell Preparation: A single-cell suspension is prepared from fresh tumor tissue by mechanical

disaggregation and/or enzymatic digestion (e.g., with collagenase and DNase). For cell lines,

cells are harvested from culture.

Staining: Cells are washed and resuspended in a staining buffer (e.g., PBS with 2% FBS). A

fluorochrome-conjugated primary monoclonal antibody specific for the Lewis antigen is

added and incubated on ice, protected from light.
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Washing: Cells are washed to remove unbound antibodies.

Data Acquisition: The stained cells are analyzed on a flow cytometer. The instrument

measures the fluorescence intensity of individual cells, which is proportional to the amount of

antigen expressed.

Data Analysis: The percentage of positive cells and the mean fluorescence intensity (MFI)

are calculated using appropriate software. Dead cells are excluded from the analysis using a

viability dye.

Single-Cell Suspension Antibody Staining Washing Data Acquisition (Flow Cytometer) Data Analysis (% Positive, MFI)

Click to download full resolution via product page

Fig. 2: Flow cytometry workflow for Lewis antigen quantification.

Signaling and Functional Roles of Lewis Antigens in
Cancer
The overexpression of Lewis antigens on tumor cells is not merely a passive marker but

actively contributes to the malignant phenotype. These glycans are involved in several key

signaling pathways that promote tumor growth, invasion, and metastasis.

Cell Adhesion and Metastasis: Sialylated Lewis antigens, particularly sLe-a and sLe-x, are

crucial ligands for selectins, a family of adhesion molecules expressed on endothelial cells.[1]

[6] The interaction between tumor cell sLe-a/x and E-selectin on the endothelium mediates the

initial steps of metastasis, allowing cancer cells to adhere to the blood vessel walls and

extravasate to distant organs.[2][6] Lewis y has also been implicated in promoting blood vessel

invasion.[15]

Cell Proliferation and Survival: Lewis antigens can modulate signaling pathways that drive cell

proliferation and survival. For example, Lewis y has been shown to be associated with

signaling molecules like EGFR, and its expression can influence downstream pathways such

as PI3K/Akt, thereby promoting cancer cell proliferation.[19]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and
Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15586479?utm_src=pdf-body-img
https://www.benchchem.com/product/b15586479?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5829055/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5829055/
https://www.researchgate.net/publication/12037359_ABH_and_Lewis_histo-blood_group_antigens_in_cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. researchgate.net [researchgate.net]

4. Expression of tumor-related antigens Lewis(a) Lewis(b), X, Y, Span-1 and CEA in relation
to differentiation and prognosis in rectal adenocarcinomas - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Complementary Use of Carbohydrate Antigens Lewis a, Lewis b, and Sialyl-Lewis a
(CA19.9 Epitope) in Gastrointestinal Cancers: Biological Rationale towards a Personalized
Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

6. Sialyl Lewis(a): a tumor-associated carbohydrate antigen involved in adhesion and
metastatic potential of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Discovery of sialyl Lewis A and Lewis X modified protein cancer biomarkers using high
density antibody arrays - PMC [pmc.ncbi.nlm.nih.gov]

8. Lewis Antigen Phenotype and Survival of Patients With Pancreatic Cancer - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. Lewis Antigen System Overview - Creative Biolabs [creative-biolabs.com]

10. Lewis antigen-negative pancreatic cancer: An aggressive subgroup - PMC
[pmc.ncbi.nlm.nih.gov]

11. Lewis blood group antigens (a and b) in human breast tissues. Loss of Lewis-b in breast
cancer cells and correlation with tumor grade - PubMed [pubmed.ncbi.nlm.nih.gov]

12. What are Lewis-Y antigen modulators and how do they work? [synapse.patsnap.com]

13. High expression of Lewis y/b antigens is associated with decreased survival in lymph
node negative breast carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

14. Phase II trial of humanized anti-Lewis Y monoclonal antibody for advanced hormone
receptor-positive breast cancer that progressed following endocrine therapy - PMC
[pmc.ncbi.nlm.nih.gov]

15. Expression of Lewis-related antigen and prognosis in stage I non-small cell lung cancer -
PubMed [pubmed.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

17. aacrjournals.org [aacrjournals.org]

18. Significant expression patterns of lewis X-related antigens as a prognostic predictor of
low-stage renal cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

19. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Unveiling the Tumor Landscape: A Comparative
Analysis of Lewis Antigen Expression]. BenchChem, [2025]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.researchgate.net/publication/19650649_Expression_of_Lewisa_Lewisb_X_and_Y_blood_group_antigens_in_human_colonic_tumors_and_normal_tissue_and_in_human_tumor-derived_cell_lines
https://pubmed.ncbi.nlm.nih.gov/8982241/
https://pubmed.ncbi.nlm.nih.gov/8982241/
https://pubmed.ncbi.nlm.nih.gov/8982241/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7352550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7352550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7352550/
https://pubmed.ncbi.nlm.nih.gov/12362971/
https://pubmed.ncbi.nlm.nih.gov/12362971/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3946870/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3946870/
https://pubmed.ncbi.nlm.nih.gov/33122524/
https://pubmed.ncbi.nlm.nih.gov/33122524/
https://www.creative-biolabs.com/anti-glycan-antibodies/lewis-antigen-system-overview.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC7050983/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7050983/
https://pubmed.ncbi.nlm.nih.gov/1651804/
https://pubmed.ncbi.nlm.nih.gov/1651804/
https://synapse.patsnap.com/article/what-are-lewis-y-antigen-modulators-and-how-do-they-work
https://pubmed.ncbi.nlm.nih.gov/16168124/
https://pubmed.ncbi.nlm.nih.gov/16168124/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8478140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8478140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8478140/
https://pubmed.ncbi.nlm.nih.gov/7847958/
https://pubmed.ncbi.nlm.nih.gov/7847958/
https://www.researchgate.net/figure/Clinical-relevance-of-Lewis-antigen-overexpression-in-different-types-of-cancers_tbl1_323364955
https://aacrjournals.org/cebp/article/9/7/671/94569/Lewis-Antigen-Alterations-in-a-Population-at-High
https://pubmed.ncbi.nlm.nih.gov/20332476/
https://pubmed.ncbi.nlm.nih.gov/20332476/
https://www.mdpi.com/2227-9059/9/8/1059
https://www.benchchem.com/product/b15586479#comparative-analysis-of-lewis-antigen-expression-in-tumors
https://www.benchchem.com/product/b15586479#comparative-analysis-of-lewis-antigen-expression-in-tumors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b15586479#comparative-analysis-of-lewis-antigen-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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